(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine

Lipophilicity CNS Drug Design Physicochemical Property

(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine (CAS 1021034-89-8) is a synthetic organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It belongs to the class of secondary amines, characterized by a central amine nitrogen connected to both a pyridine ring and a tetrahydrofuran (oxolane) ring via an ethyl linker.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13273037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)NCC2CCCO2
InChIInChI=1S/C12H18N2O/c1-10(11-4-6-13-7-5-11)14-9-12-3-2-8-15-12/h4-7,10,12,14H,2-3,8-9H2,1H3
InChIKeyYZUAJZXALBGQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine: Chemical Identity and Structural Classification for Research Procurement


(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine (CAS 1021034-89-8) is a synthetic organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol [1]. It belongs to the class of secondary amines, characterized by a central amine nitrogen connected to both a pyridine ring and a tetrahydrofuran (oxolane) ring via an ethyl linker [1]. Its primary applications are as a research chemical and a synthetic intermediate, with preliminary pharmacological screening indicating potential as a CCR5 antagonist [2].

Critical Differentiation of (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine: Why Close Analogs Are Not Interchangeable


Generic substitution among pyridinyl ethylamines is not advisable due to the significant impact of subtle structural modifications on physicochemical properties and, consequently, on biological activity and experimental reproducibility. The specific combination of a tetrahydrofuran ring and an ethyl linker in (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine results in a unique spatial configuration and electronic profile [1]. Direct replacement with analogs lacking the tetrahydrofuran moiety or possessing a different linker length would alter key parameters such as lipophilicity (XLogP3) and topological polar surface area (TPSA), potentially leading to divergent solubility, membrane permeability, and target engagement [2]. The following quantitative evidence demonstrates these critical differences.

Quantitative Differentiation Guide for (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Optimized LogP for CNS Drug-Like Properties

The compound's XLogP3 value of 1.0, as computed by PubChem [1], places it within an optimal range for central nervous system (CNS) drug candidates, where a value between 1 and 3 is generally considered favorable for balancing passive permeability and solubility [2]. In contrast, the simpler analog 1-(Pyridin-4-yl)ethylamine, lacking the tetrahydrofuran group, has a computed XLogP3 of 0.0, indicating significantly higher polarity and lower likelihood of crossing the blood-brain barrier (BBB) [3]. The target compound's lipophilicity is increased by 1.0 LogP units, a substantial difference that can directly influence in vivo distribution and efficacy.

Lipophilicity CNS Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) Differentiation: Enhanced Membrane Permeability

The target compound exhibits a Topological Polar Surface Area (TPSA) of 34.1 Ų, which is below the 60 Ų threshold commonly associated with good oral absorption and cell membrane permeability [1][2]. The comparator (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine, which has a shorter, more rigid linker between the two rings, has a higher TPSA of 37.6 Ų [3]. While both values are favorable, the 3.5 Ų reduction in TPSA for the target compound suggests a marginal but potentially significant improvement in passive membrane diffusion, a critical factor in cellular uptake assays and oral bioavailability studies.

Permeability ADME Drug Absorption

Hydrogen Bonding Capacity: Distinct Donor/Acceptor Profile vs. Structural Analogs

The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. This profile is directly comparable to that of 1-(Pyridin-4-yl)ethylamine, which has 1 donor and 2 acceptors, and to (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine, which also has 1 donor and 3 acceptors. While the donor count is identical, the target compound's unique spatial arrangement of its three acceptor atoms (nitrogen in pyridine, amine nitrogen, and ether oxygen in the tetrahydrofuran ring) provides a distinct three-dimensional pharmacophore [2]. This difference, while not quantifiable by a simple count, is a critical class-level inference for rational drug design, as it can lead to unique binding modes with biological targets.

Hydrogen Bonding Molecular Recognition Drug-Target Interaction

Recommended Research and Industrial Applications for (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine


Neuroscience and CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

The compound's optimized lipophilicity (XLogP3 = 1.0) and low TPSA (34.1 Ų) make it a superior candidate for CNS-targeted programs compared to more polar analogs like 1-(Pyridin-4-yl)ethylamine [1][2]. It is ideally suited for inclusion in compound libraries for high-throughput screening against CNS targets, or as a starting point for medicinal chemistry optimization of drugs intended to cross the blood-brain barrier.

Cell-Based Assay Development: Enhancing Cellular Uptake and Permeability

The reduced TPSA of 34.1 Ų, compared to 37.6 Ų for the (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine analog, indicates a higher propensity for passive membrane diffusion [3]. This makes the compound a more effective tool for cell-based assays where efficient intracellular accumulation of the test article is required, such as in target engagement studies or functional assays using live cells.

Structure-Activity Relationship (SAR) Studies: Probing the Role of the Tetrahydrofuran Moiety

The compound serves as a critical probe in SAR campaigns aimed at understanding the contribution of the tetrahydrofuran ring to biological activity. By comparing its activity to that of 1-(Pyridin-4-yl)ethylamine (lacking the ring) and (Oxolan-2-ylmethyl)(pyridin-4-ylmethyl)amine (different linker), researchers can deconvolute the roles of lipophilicity, hydrogen bonding, and conformational flexibility in modulating target engagement, particularly for receptors like CCR5 [4].

Chemical Intermediate for Synthesis of Complex Heterocyclic Compounds

As a secondary amine with two distinct heterocyclic handles, (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine is a versatile building block in organic synthesis [1]. It can be used to prepare more complex molecular architectures, including potential pharmaceuticals and agrochemicals, through straightforward alkylation, acylation, or reductive amination reactions.

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